N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Lipophilicity Drug Design ADME

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic small molecule (C24H31N3O, MW 377.5 g/mol) featuring a 1-methylindoline core linked via a pyrrolidinylethyl spacer to an m-tolylacetamide terminus. It belongs to a class of N-[(indolin-5-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide derivatives that have been broadly investigated in patent literature as potential ligands for aminergic G-protein coupled receptors (GPCRs) and as catechol-O-methyltransferase (COMT) inhibitors.

Molecular Formula C24H31N3O
Molecular Weight 377.532
CAS No. 922088-14-0
Cat. No. B2876410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide
CAS922088-14-0
Molecular FormulaC24H31N3O
Molecular Weight377.532
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
InChIInChI=1S/C24H31N3O/c1-18-6-5-7-19(14-18)15-24(28)25-17-23(27-11-3-4-12-27)20-8-9-22-21(16-20)10-13-26(22)2/h5-9,14,16,23H,3-4,10-13,15,17H2,1-2H3,(H,25,28)
InChIKeyIKZZSERIBIPVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide (CAS 922088-14-0): Chemical Identity and Procurement Starting Point


N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic small molecule (C24H31N3O, MW 377.5 g/mol) featuring a 1-methylindoline core linked via a pyrrolidinylethyl spacer to an m-tolylacetamide terminus [1]. It belongs to a class of N-[(indolin-5-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide derivatives that have been broadly investigated in patent literature as potential ligands for aminergic G-protein coupled receptors (GPCRs) and as catechol-O-methyltransferase (COMT) inhibitors [2]. The compound is not an approved pharmaceutical and is primarily sourced for research purposes.

Why N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide Cannot Be Casually Substituted


Within the N-[(indolin-5-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide chemotype, even subtle modifications to the terminal aromatic acyl group can significantly alter key drug-like properties. The m-tolylacetamide terminus of this compound confers a computed XLogP3-AA of 3.7, a topological polar surface area (TPSA) of 35.6 Ų, and a single hydrogen bond donor count [1]. In contrast, direct structural analogs—such as the corresponding 2-(4-methoxyphenyl)acetamide (CAS 922114-86-1) or 2-(4-chlorophenoxy)acetamide variants—are predicted to exhibit markedly different lipophilicity and hydrogen-bonding profiles, which directly impact membrane permeability, off-target binding, and overall pharmacokinetic behavior . Generic substitution without quantitative comparative data on potency, selectivity, or ADME parameters is therefore ill-advised for target-based screening or pharmacological studies, as even isosteric replacements can invert selectivity or abolish cellular activity.

Quantitative Differentiation Evidence for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide


Lipophilicity (XLogP3-AA) Differentiation vs. 3,4-Dimethylbenzamide Analog

The computed partition coefficient (XLogP3-AA) for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide is 3.7, which places it within the optimal range for CNS drug-like candidates (typically XLogP 2–5). This contrasts with the structurally related 3,4-dimethylbenzamide analog (C24H31N3O, MW 377.532), which possesses an additional methyl group on the phenyl ring. While no experimentally measured logP is available for direct comparison, the positional isomerism (m-tolyl vs. 3,4-dimethyl substitution) is expected to alter lipophilic surface area and molecular recognition at hydrophobic receptor pockets [1].

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) Differentiation vs. 4-Methoxyphenoxy Analog

The target compound has a computed TPSA of 35.6 Ų, well below the threshold of 60–70 Ų typically correlated with oral CNS penetration. In contrast, the 4-methoxyphenoxy analog (CAS 922114-86-1, C24H31N3O3) introduces an ether oxygen into the terminal acyl group, which increases the hydrogen bond acceptor count and is predicted to elevate TPSA beyond the CNS-favorable range. This difference suggests that the target compound may possess superior passive blood-brain barrier permeability relative to analogs with additional heteroatom substitution on the terminal phenyl ring [1][2].

Polar Surface Area CNS Penetration Medicinal Chemistry

Hydrogen Bond Donor Count and Its Impact on Permeability vs. N-(2-(4-(dimethylamino)phenyl) Analog

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide possesses a single hydrogen bond donor (HBD = 1), a property strongly correlated with favorable membrane permeability as per Lipinski's and Veber's rules. The structurally related N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(m-tolyl)acetamide (C27H31N3O, MW 413.565) contains a dimethylamino group that, while not a formal HBD, increases the HBA count and molecular weight beyond 400 Da, potentially reducing passive permeability. Single-HBD compounds are statistically more likely to exhibit oral bioavailability than those with multiple donors [1].

Hydrogen Bonding Permeability Drug-like Properties

Recommended Research Application Scenarios for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide


CNS-Targeted GPCR Screening Library Member

Given its computed TPSA of 35.6 Ų, XLogP3-AA of 3.7, and single HBD, this compound is well-suited as a member of a focused screening library for CNS aminergic GPCR targets [1]. The 1-methylindoline-pyrrolidine scaffold has patent precedent in COMT inhibitor programs targeting Parkinson's disease and schizophrenia, making the compound a candidate for screening against dopamine-related and adrenergic receptor panels [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Expansion

This compound serves as a key comparator for SAR studies exploring the effect of m-tolyl vs. p-tolyl vs. 3,4-dimethylphenyl substitution on the acetamide terminus [1]. Its intermediate lipophilicity (XLogP = 3.7) relative to close analogs makes it a useful reference point for correlating incremental lipophilicity changes with in vitro potency and selectivity shifts against closely related chemotypes [2].

In Silico Modeling and Pharmacophore Validation

The well-defined three-part architecture (indoline core, pyrrolidine spacer, substituted acetamide) combined with fully computed descriptors (XLogP3-AA, TPSA, rotatable bond count = 6, HBD = 1, HBA = 3) makes this compound a valuable test case for pharmacophore model validation and docking studies targeting GPCRs implicated in neurological disorders [1].

Quote Request

Request a Quote for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.